

Technical Application Note: Ethyl 3-amino-4-morpholinobenzoate

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Compound of Interest

Compound Name: Ethyl 3-amino-4-morpholinobenzoate

CAS No.: 71254-75-6

Cat. No.: B1305178

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Medicinal Chemistry Scaffold & Synthetic Protocols

Executive Summary

Ethyl 3-amino-4-morpholinobenzoate (CAS 71254-75-6) is a high-value synthetic intermediate belonging to the class of ortho-amino-morpholino benzoates. This scaffold is a "privileged structure" in medicinal chemistry, widely utilized in the development of kinase inhibitors (e.g., PI3K, mTOR), antibacterial agents (oxazolidinone analogs), and anticoagulants. [\[1\]](#)

The compound features three critical functional handles:

- Morpholine Ring (C4): Enhances aqueous solubility and metabolic stability while acting as a hydrogen bond acceptor.
- Primary Aniline (C3): A nucleophilic handle for library diversification via acylation, sulfonylation, or heterocycle formation. [\[1\]](#)

- Ethyl Ester (C1): A masked carboxylic acid suitable for cyclization reactions (e.g., to quinazolinones) or hydrolysis to the free acid.[1]

This guide provides a validated protocol for its synthesis from commercially available precursors and outlines its downstream applications in generating bioactive heterocycles.[1]

Chemical Profile & Properties[1][2][3][4][5][6][7]

Property	Specification
IUPAC Name	Ethyl 3-amino-4-(morpholin-4-yl)benzoate
CAS Number	71254-75-6
Molecular Formula	C ₁₃ H ₁₈ N ₂ O ₃
Molecular Weight	250.30 g/mol
Appearance	Off-white to pale brown solid
LogP (Predicted)	~1.8 - 2.1
pKa (Predicted)	~3.5 (Aniline), ~8.5 (Morpholine)
Solubility	Soluble in DMSO, DCM, MeOH; Sparingly soluble in water

Validated Synthesis Protocol

The synthesis follows a robust two-step sequence: Nucleophilic Aromatic Substitution (S_NAr) followed by Catalytic Hydrogenation. This route is preferred over direct nitration of morpholinobenzoates due to higher regioselectivity.[1]

Step 1: S_NAr Reaction

Precursor: Ethyl 4-fluoro-3-nitrobenzoate (CAS 367-80-6) Reagent: Morpholine

Reaction Scheme: Ethyl 4-fluoro-3-nitrobenzoate + Morpholine → Ethyl 4-morpholino-3-nitrobenzoate

Protocol:

- Setup: Charge a round-bottom flask with Ethyl 4-fluoro-3-nitrobenzoate (1.0 equiv) and Acetonitrile (5 mL/mmol).
- Base Addition: Add Potassium Carbonate (K_2CO_3) (1.5 equiv) or Triethylamine (Et_3N) (1.2 equiv).
- Nucleophile Addition: Add Morpholine (1.1 equiv) dropwise at room temperature. Exothermic reaction - monitor temperature.
- Reaction: Heat the mixture to 60–80°C for 4–6 hours.
 - Process Control: Monitor by TLC (Hexane:EtOAc 3:1). The starting material ($R_f \sim 0.16$) should disappear, replaced by a bright yellow/orange spot (Nitro-morpholine intermediate).
- Workup: Cool to RT. Filter off inorganic salts.^[1] Concentrate the filtrate. Resuspend in EtOAc and wash with water and brine.^[1] Dry over Na_2SO_4 and concentrate.
 - Yield: Typically >90% (Yellow solid).

Step 2: Catalytic Hydrogenation (Nitro Reduction)

Precursor: Ethyl 4-morpholino-3-nitrobenzoate Catalyst: 10% Pd/C

Reaction Scheme: Ethyl 4-morpholino-3-nitrobenzoate + H_2 (Pd/C) → **Ethyl 3-amino-4-morpholinobenzoate**

Protocol:

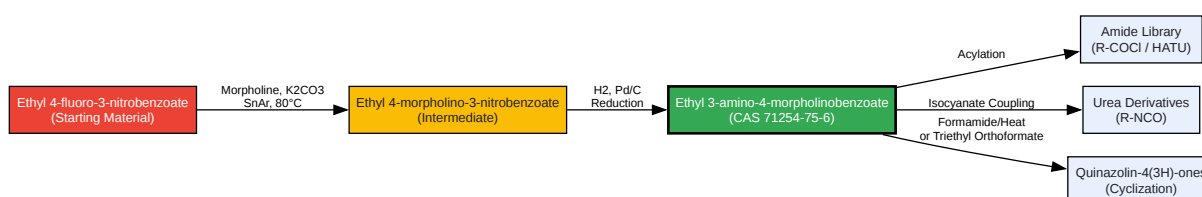
- Solvation: Dissolve the nitro intermediate (from Step 1) in Methanol or Ethanol (10 mL/mmol).
- Catalyst Loading: Under an inert atmosphere (N_2 or Ar), carefully add 10% Pd/C (10 wt% of substrate mass).^[1] Caution: Pd/C is pyrophoric.^[1]
- Hydrogenation: Purge the vessel with H_2 gas (balloon pressure or 1-3 bar in a Parr shaker). Stir vigorously at Room Temperature for 2–12 hours.

- Process Control: The yellow color of the solution will fade to colorless or pale pink.[1]
Monitor by LC-MS for the mass shift (M+1: 281 → 251).
- Filtration: Filter the reaction mixture through a Celite pad to remove the catalyst. Wash the pad with MeOH.[1]
- Isolation: Concentrate the filtrate under reduced pressure.
- Purification: If necessary, recrystallize from Ethanol/Hexane or purify via flash chromatography (DCM:MeOH).[1]
- Yield: 85–95%.[1]

Medicinal Chemistry Applications

The 3-amino-4-morpholino core serves as a versatile "Hub" for divergent synthesis. The ortho-disposition of the amine and the morpholine ring creates a unique steric and electronic environment, often exploited to bind into the ATP-binding pocket of kinases.

Pathway Visualization



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Caption: Synthetic workflow from fluoro-nitro precursor to the title scaffold and divergent downstream applications.

Application 1: Synthesis of Quinazolin-4(3H)-ones

The ortho-amino ester motif allows for cyclization to form Quinazolinones, a scaffold found in drugs like Idelalisib (PI3K inhibitor).

Protocol:

- Dissolve **Ethyl 3-amino-4-morpholinobenzoate** (1.0 equiv) in Formamide (excess, acts as solvent and reagent).
- Heat to 140–160°C for 4–8 hours.
- Cool to RT.[1][2] The product often precipitates.[1] Dilute with water and filter.[1]
- Result: 7-morpholinoquinazolin-4(3H)-one derivatives.

Application 2: High-Throughput Amide Library Generation

The aniline nitrogen is sufficiently nucleophilic for automated parallel synthesis.

Protocol:

- Solvent: DMA or DCM.
- Base: DIPEA (2.0 equiv).
- Reagent: Acid Chloride (1.1 equiv) or Carboxylic Acid + HATU.
- Purification: The morpholine nitrogen allows for "Catch-and-Release" purification using acidic ion-exchange resins (e.g., SCX-2), removing non-basic byproducts.

Quality Control & Analytics

To ensure the integrity of the scaffold before using it in complex syntheses, the following parameters must be verified.

HPLC Method (Reverse Phase)

- Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm, 4.6 x 100 mm).[1]

- Mobile Phase A: Water + 0.1% Formic Acid.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm and 280 nm.[1]
- Retention Time: The amino-ester typically elutes earlier than the nitro-intermediate due to the polarity of the amine.

NMR Signature (¹H NMR, 400 MHz, DMSO-d₆)

- δ 1.30 (t, 3H): Methyl of ethyl ester.[1]
- δ 2.90–3.00 (m, 4H): Morpholine CH₂ adjacent to Nitrogen (characteristic of N-aryl morpholine).
- δ 3.70–3.80 (m, 4H): Morpholine CH₂ adjacent to Oxygen.[1]
- δ 4.25 (q, 2H): Methylene of ethyl ester.[1]
- δ 5.00–5.20 (s, 2H):NH₂ protons (Broad singlet, exchangeable with D₂O).[1] Crucial for confirming reduction.
- δ 7.00–7.50 (m, 3H): Aromatic protons (1,2,4-substitution pattern).

References

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